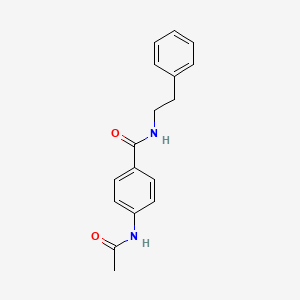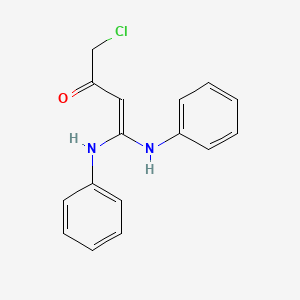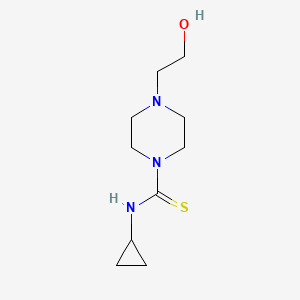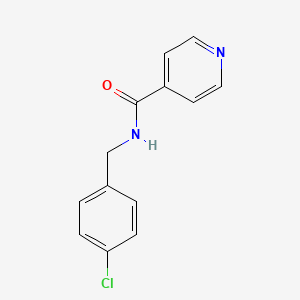
5-chloro-N-(4-fluorophenyl)-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(4-fluorophenyl)-2-thiophenesulfonamide, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the development and progression of B-cell malignancies.
Wirkmechanismus
5-chloro-N-(4-fluorophenyl)-2-thiophenesulfonamide is a selective inhibitor of BTK, which is a key enzyme in the B-cell receptor (BCR) signaling pathway. BTK plays a critical role in the survival and proliferation of B-cells, and its inhibition leads to the suppression of BCR signaling and subsequent apoptosis of B-cells. This compound has also been shown to inhibit other kinases, such as AKT, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in B-cell malignancies and inhibit the growth of tumor cells in vitro and in vivo. It has also been shown to inhibit the activation of downstream signaling pathways, such as the NF-κB pathway, which is involved in the survival and proliferation of B-cells. This compound has been well-tolerated in animal models, with no significant toxicity observed.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-(4-fluorophenyl)-2-thiophenesulfonamide has several advantages for lab experiments, including its potent and selective inhibition of BTK, its ability to induce apoptosis in B-cell malignancies, and its well-tolerated profile in animal models. However, there are also limitations to its use, such as the need for further studies to determine its optimal dosing and potential toxicity in humans.
Zukünftige Richtungen
There are several future directions for the development of 5-chloro-N-(4-fluorophenyl)-2-thiophenesulfonamide, including its evaluation in clinical trials for the treatment of B-cell malignancies. Further studies are also needed to determine its potential use in combination with other anti-cancer agents and its effectiveness in the treatment of other types of cancer. Additionally, the development of more potent and selective BTK inhibitors may lead to improved therapeutic options for patients with B-cell malignancies.
Conclusion:
In conclusion, this compound is a novel small molecule inhibitor that has shown promising anti-tumor activity in preclinical models of B-cell malignancies. Its potent and selective inhibition of BTK, ability to induce apoptosis in B-cell malignancies, and well-tolerated profile in animal models make it a promising therapeutic option for the treatment of B-cell malignancies. Further studies are needed to determine its optimal dosing and potential toxicity in humans, as well as its potential use in combination with other anti-cancer agents.
Synthesemethoden
The synthesis of 5-chloro-N-(4-fluorophenyl)-2-thiophenesulfonamide involves a series of chemical reactions that start with the reaction of 4-fluoroaniline with chlorosulfonic acid to form 4-fluorobenzenesulfonyl chloride. This intermediate is then reacted with thiophene-2-amine to form this compound.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(4-fluorophenyl)-2-thiophenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity and has shown to be well-tolerated in animal models.
Eigenschaften
IUPAC Name |
5-chloro-N-(4-fluorophenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO2S2/c11-9-5-6-10(16-9)17(14,15)13-8-3-1-7(12)2-4-8/h1-6,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKZOKYBIJSRCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(S2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5885665.png)
![N-(4-ethoxyphenyl)-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5885667.png)

![2-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)ethanol](/img/structure/B5885678.png)

![methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5885691.png)


![4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5885731.png)

![1,4-dimethyl-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5885739.png)
![2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5885742.png)
